4-Fluorobicyclo[2.2.2]octan-1-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Fluorobicyclo[2.2.2]octan-1-amine is a saturated bicyclic amine featuring a fluorine atom at the bridgehead 4-position of the bicyclo[2.2.2]octane cage. The compound serves as a conformationally rigid, three-dimensional building block for medicinal chemistry and materials science, where the fluorine substituent introduces electronic perturbation without substantially increasing steric bulk or lipophilicity (XLogP3-AA = 1.1, identical to the non-fluorinated parent).

Molecular Formula C8H14FN
Molecular Weight 143.205
CAS No. 78385-91-8
Cat. No. B2520471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobicyclo[2.2.2]octan-1-amine
CAS78385-91-8
Molecular FormulaC8H14FN
Molecular Weight143.205
Structural Identifiers
SMILESC1CC2(CCC1(CC2)N)F
InChIInChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2
InChIKeyUIPHMWMHKQUAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobicyclo[2.2.2]octan-1-amine (CAS 78385-91-8) – Sourcing Guide for a Bridgehead-Fluorinated Saturated Amine Building Block


4-Fluorobicyclo[2.2.2]octan-1-amine is a saturated bicyclic amine featuring a fluorine atom at the bridgehead 4-position of the bicyclo[2.2.2]octane cage . The compound serves as a conformationally rigid, three-dimensional building block for medicinal chemistry and materials science, where the fluorine substituent introduces electronic perturbation without substantially increasing steric bulk or lipophilicity (XLogP3-AA = 1.1, identical to the non-fluorinated parent) . First synthesized via bridgehead fluorination of bicyclo[2.2.2]octanols with the Yarovenko reagent [1], the compound is now commercially available in free base and hydrochloride salt forms at ≥95% purity from multiple suppliers, and has been incorporated as a key structural motif in patented NaV1.7 inhibitors [2].

Why 4-Fluorobicyclo[2.2.2]octan-1-amine Cannot Be Casually Swapped with Other Bicyclo[2.2.2]octan-1-amine Analogs


The bridgehead 4-position substituent on the bicyclo[2.2.2]octan-1-amine scaffold exerts a profound through-space field effect on the distal 1-amine group, modulating its basicity, lipophilicity, and molecular recognition properties [1]. Replacing fluorine with hydrogen eliminates the electron-withdrawing inductive effect; replacing it with a trifluoromethyl group (XLogP = 2.1 vs. 1.1) nearly doubles the computed lipophilicity while depressing amine basicity by ΔpKa ≈ 4 [2]; and substituting with methyl, chloro, or bromo introduces successively larger steric footprints (van der Waals radii: CH₃ ≈ 2.0 Å, Cl ≈ 1.75 Å, Br ≈ 1.85 Å vs. F ≈ 1.47 Å) that can disrupt binding-pocket complementarity [3]. These differences are not cosmetic—they directly alter target engagement, pharmacokinetic profile, and synthetic tractability. The evidence below quantifies exactly where and why the 4-fluoro substitution represents a distinct selection criterion.

Quantitative Differentiation Evidence: 4-Fluorobicyclo[2.2.2]octan-1-amine vs. Closest Analogs


Lipophilicity (XLogP) Parity with Parent Amine Despite Fluorine Substitution – A Unique Balance Among 4-Substituted Analogs

4-Fluorobicyclo[2.2.2]octan-1-amine (target) and its non-fluorinated parent bicyclo[2.2.2]octan-1-amine share identical computed XLogP3-AA values of 1.1, indicating that bridgehead mono-fluorination does not increase lipophilicity . In contrast, 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine has XLogP3-AA = 2.1, representing a 0.91 log unit increase, and 4-propylbicyclo[2.2.2]octan-1-amine has XLogP = 2.6, a 1.36 log unit increase [1]. This demonstrates that the 4-fluoro substituent uniquely introduces electron-withdrawing character without the lipophilicity penalty associated with larger fluorinated or alkyl groups, a critical advantage for maintaining drug-like physicochemical space (Lipinski Rule of Five: LogP ≤ 5) while tuning electronic properties.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Amine Basicity Modulation Through Through-Bond and Through-Space Field Effects of Bridgehead Fluorine

The electron-withdrawing nature of the bridgehead fluorine atom in 4-fluorobicyclo[2.2.2]octan-1-amine lowers the basicity (pKa of conjugate acid) of the distal 1-amine group through a through-space field effect transmitted across the bicyclo[2.2.2]octane cage [1]. While a precise pKa value for the target compound has not been experimentally reported in the open literature, systematic profiling of fluoroalkyl-substituted heterocyclic amines by Melnykov et al. (2022) demonstrated that amine basicity changes in a monotonic fashion with fluorination pattern, with CF3 substitution causing a ΔpKa ≈ −4 compared to non-fluorinated parent amines [2]. In the azabicyclo[2.2.2]octane series, introduction of an α-CF3 group increased lipophilicity by ~0.5 LogP units while substantially reducing basicity . The mono-fluoro substitution in the target compound provides an intermediate basicity-lowering effect with negligible lipophilicity change (XLogP unchanged at 1.1, see Evidence Item 1), offering finer pKa tuning than the more drastic CF3 modification.

Physical Organic Chemistry Medicinal Chemistry pKa Tuning

Minimal Steric Footprint of Fluorine vs. Other 4-Substituents – van der Waals Radius Comparison

The van der Waals radius of fluorine (1.47 Å) is the closest to hydrogen (1.20 Å) among all halogen and common alkyl substituents available at the bicyclo[2.2.2]octane bridgehead position [1]. Chlorine (1.75 Å) is 19% larger, bromine (1.85 Å) is 26% larger, and a methyl group (~2.0 Å) is 36% larger than fluorine [1]. This minimal steric perturbation means that 4-fluorobicyclo[2.2.2]octan-1-amine can often occupy binding pockets designed for the unsubstituted or 4-H analog without steric clashes, while still providing the electronic benefits of fluorine (inductive effect, metabolic stability enhancement). In the context of the NaV1.7 inhibitor series disclosed in US9550775, the 4-fluorobicyclo[2.2.2]octane-containing compound (Example 115) achieved IC50 = 21 nM in patch-clamp electrophysiology assays [2], demonstrating that the fluoro-substituted BCO scaffold is well-tolerated in a sterically constrained binding site.

Molecular Design Structure-Activity Relationship Steric Effects

Zero Rotatable Bonds and Complete Conformational Rigidity – A Defining Scaffold Feature vs. Flexible Isosteres

4-Fluorobicyclo[2.2.2]octan-1-amine has zero rotatable bonds (Rotatable Bond Count = 0) , a defining feature of the bicyclo[2.2.2]octane cage that pre-organizes the amine and fluorine substituents in a fixed spatial relationship (bridgehead-to-bridgehead distance ≈ 2.6 Å, comparable to the 1,4-disubstitution distance of a para-phenyl ring) [1]. This contrasts with flexible cyclohexane-based amine isosteres (e.g., trans-4-fluorocyclohexanamine, which has 1 rotatable bond and can interconvert between chair conformations) and acyclic fluoroalkylamines (e.g., 2-fluoroethanamine, which has 2 rotatable bonds). The complete conformational restriction reduces the entropic penalty upon target binding and simplifies structure-activity relationship interpretation, as demonstrated in the bicyclo[2.2.2]octane-based NaV1.7 inhibitor series where the rigid scaffold contributed to single-digit nanomolar potency (IC50 = 21 nM for the 4-fluorobicyclo[2.2.2]octane-containing compound) [2].

Conformational Restriction Bioisostere Design Drug Discovery

Documented Use as a Privileged Scaffold in NaV1.7 Pain Target Inhibitor Patents with 21 nM Binding Affinity

The 4-fluorobicyclo[2.2.2]octan-1-yl group is explicitly claimed as a critical structural element in Genentech's US9550775B2 patent for substituted triazolopyridine NaV1.7 inhibitors [1]. Example 115, N-(6-cyclopropyl-7-((4-fluorobicyclo[2.2.2]octan-1-yl)methoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide, incorporates the 4-fluorobicyclo[2.2.2]octane moiety via a methylene ether linkage and exhibits IC50 = 21 nM against human NaV1.7 in patch-clamp electrophysiology assays at pH 7.2 [2]. A structurally related analog in the same patent series (Example 38, second compound) achieves IC50 = 5.59 nM [3], confirming that the 4-fluorobicyclo[2.2.2]octane scaffold is compatible with sub-nanomolar target engagement. While comprehensive SAR tables across different bridgehead substituents are not publicly disclosed for this specific patent series, the selection of the 4-fluoro-BCO motif over alternative substituents in multiple patent examples indicates a deliberate medicinal chemistry choice driven by the balanced electronic, steric, and conformational properties documented above.

Ion Channel Pharmacology Pain Therapeutics Patent Analysis

Fluorine-Specific σ-Interference Suppression in Bicyclo[2.2.2]octane Electronic Transmission – A Unique Quantum Electronic Feature

A 2022 study of σ-interference effects in saturated molecular conductors demonstrated that fluorine substituents on the bicyclo[2.2.2]octane scaffold uniquely suppress electronic transmission through destructive quantum interference, an effect not observed with carbon-based substituents [1]. Single-molecule conductance measurements showed that functionalized bicyclo[2.2.2]octanes with fluorine substituents exhibit suppressed transmission due to σ-interference, while analogous compounds with carbon-based substituents do not show this effect [1]. This quantum-level electronic property is specific to fluorine substitution on the BCO cage and has implications for the design of molecular insulators and for understanding how the 4-fluoro-BCO building block modulates electronic communication between substituents in medicinal chemistry contexts. A strong correlation between appropriate Hammett substituent constants and transmission was identified for carbon-based substituents, whereas fluorine operates through a distinct interference mechanism [1].

Molecular Electronics Quantum Interference Physical Organic Chemistry

Optimal Application Scenarios for 4-Fluorobicyclo[2.2.2]octan-1-amine Based on Differentiated Evidence


NaV1.7 Inhibitor Lead Optimization Programs Requiring Rigid, Low-Lipophilicity Amine Building Blocks

For medicinal chemistry teams developing voltage-gated sodium channel (NaV1.7) inhibitors for pain indications, 4-fluorobicyclo[2.2.2]octan-1-amine offers a validated entry point: the 4-fluorobicyclo[2.2.2]octane scaffold is explicitly incorporated into Genentech's patented triazolopyridine NaV1.7 inhibitor series with demonstrated nanomolar potency (IC50 = 21 nM) [1]. The scaffold's zero rotatable bonds provide complete conformational pre-organization, while the fluorine atom's XLogP parity with the non-fluorinated parent (1.1 vs. 1.1) ensures lipophilicity remains within drug-like range, unlike 4-CF3 or 4-alkyl analogs that inflate LogP by 0.9–1.5 units . This combination of target validation, conformational rigidity, and controlled lipophilicity makes it a superior choice over flexible cyclohexylamine or higher-logP bicyclic amine alternatives.

Fine-Tuning Amine Basicity in CNS Drug Candidates Without Increasing Lipophilicity

CNS drug discovery programs requiring precise adjustment of amine pKa to optimize blood-brain barrier penetration and target engagement can leverage the through-space field effect of the bridgehead fluorine atom. Class-level evidence from fluoroalkyl-substituted heterocyclic amines demonstrates that fluorination reduces amine basicity monotonically [1], and the α-CF3 bicyclic amine literature quantifies this effect at ΔpKa ≈ −4 for azabicyclo[2.2.2]octane systems . The mono-fluoro substitution in 4-fluorobicyclo[2.2.2]octan-1-amine provides an intermediate basicity reduction with zero lipophilicity penalty (XLogP = 1.1, unchanged from parent), avoiding the LogP increase (+0.5 units) associated with CF3 introduction. This makes the compound uniquely suitable for CNS programs where both pKa tuning and lipophilicity control are critical for achieving favorable brain exposure and minimizing non-specific binding.

para-Phenyl Bioisostere Replacement with Retained Electronic Modulation and Minimal Steric Perturbation

In lead optimization campaigns seeking to replace metabolically labile or solubility-limited para-substituted phenyl rings with saturated bioisosteres, 4-fluorobicyclo[2.2.2]octan-1-amine serves as a precursor to 1,4-disubstituted bicyclo[2.2.2]octane bioisosteres. The bridgehead-to-bridgehead distance (~2.6 Å) closely matches the para-phenyl substitution distance [1]. Unlike bicyclo[1.1.1]pentane (BCP) isosteres (distance ~1.8 Å, 35% shorter), the BCO scaffold preserves the geometric relationship of para-substituted benzenes. Among 4-substituted BCO variants, the fluoro derivative uniquely combines electronic modulation (σI = 0.52) with the smallest steric footprint (vdW radius = 1.47 Å, only 23% larger than hydrogen), making it the least sterically disruptive option for introducing electron-withdrawing character at the bioisostere position. This is especially relevant when the phenyl ring being replaced participates in edge-to-face or π-stacking interactions that cannot be recapitulated by larger substituents.

Molecular Electronics Research Requiring σ-Interference-Based Insulating Cores

For academic and industrial groups developing single-molecule electronic devices, 4-fluorobicyclo[2.2.2]octan-1-amine provides a synthetically accessible entry point to fluorinated bicyclo[2.2.2]octane molecular cores. The 2022 discovery that fluorine substituents uniquely trigger destructive σ-quantum interference in BCO scaffolds, suppressing electronic transmission in a manner not achievable with carbon-based substituents [1], positions this compound class as a strategic building block for molecular insulator design. The amine functionality at the 1-position allows convenient derivatization into thiol, isocyanide, or pyridyl anchoring groups for metal electrode binding, while the bridgehead fluorine ensures the desired electronic effect is maintained. The established synthesis route from bicyclo[2.2.2]octanols using the Yarovenko reagent provides a reliable preparation method .

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